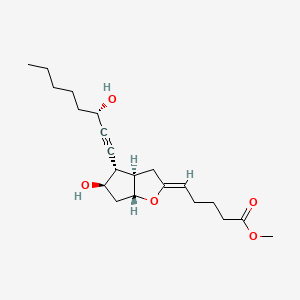

13,14-Dehydroprostacyclin methyl ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

13,14-Dehydroprostacyclin methyl ester is a synthetic analog of prostacyclin, a naturally occurring prostaglandin. Prostacyclins are known for their potent vasodilatory and anti-platelet aggregation properties. This compound has been synthesized to provide a more stable form of prostacyclin, which typically has a very short half-life in biological systems .

准备方法

The synthesis of 13,14-Dehydroprostacyclin methyl ester begins with the biologically active 13,14-dehydro-prostaglandin F2α. The synthetic route involves the formation of a 5-bromo-6,9α-epoxy derivative, followed by esterification and dehydrobromination to form the prostacyclin structure . The stereochemistry at C-5 and C-6 is assigned based on experimental findings .

化学反应分析

13,14-Dehydroprostacyclin methyl ester undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using common oxidizing agents under controlled conditions.

Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.

Substitution: Substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common reagents used in these reactions include bromine, lithium aluminum hydride, and various esterification agents. The major products formed from these reactions depend on the specific conditions and reagents used .

科学研究应用

Pharmacological Properties

Stability and Bioactivity

13,14-Dehydroprostacyclin methyl ester exhibits significantly greater stability at physiological pH levels than prostacyclin itself. This stability is crucial for its therapeutic applications, as it prolongs the compound's action in biological systems. Studies have shown that it effectively inhibits platelet aggregation induced by various agents and enhances renal blood flow at nanomolar concentrations in animal models .

Therapeutic Applications

-

Cardiovascular Health

- Antiplatelet Activity : The compound's ability to inhibit platelet aggregation makes it a candidate for preventing thrombotic events in cardiovascular diseases. Its efficacy has been demonstrated in preclinical studies where it reduced the risk of clot formation .

- Vasodilation : By promoting vasodilation, this compound may be beneficial in treating conditions characterized by vascular dysfunction, such as hypertension and heart failure.

- Renal Function

-

Potential in Cancer Therapy

- Emerging studies suggest that this compound may exhibit anti-cancer properties through mechanisms involving apoptosis induction in cancer cells and modulation of tumor microenvironments. Further research is necessary to elucidate these effects and their clinical relevance.

Case Study 1: Cardiovascular Disease Prevention

A study conducted on canine models demonstrated that administration of this compound resulted in significant reductions in platelet aggregation and enhanced blood flow during induced thrombotic conditions. The findings suggest potential applications in preventing cardiovascular events in high-risk patients .

Case Study 2: Renal Protection

In a controlled experiment involving renal ischemia-reperfusion injury in rats, treatment with this compound led to improved renal function markers compared to untreated controls. The compound's protective effects were attributed to its vasodilatory properties and ability to inhibit inflammatory pathways .

作用机制

13,14-Dehydroprostacyclin methyl ester exerts its effects by binding to prostacyclin receptors on the surface of cells. This binding activates a signaling pathway that leads to the relaxation of smooth muscle cells and inhibition of platelet aggregation. The molecular targets involved include the prostacyclin receptor (IP receptor) and downstream signaling molecules such as cyclic adenosine monophosphate (cAMP) .

相似化合物的比较

13,14-Dehydroprostacyclin methyl ester is compared with other prostacyclin analogs and prostanoids, such as:

Prostacyclin (PGI2): The natural form of prostacyclin, which has a very short half-life.

Prostaglandin E2 (PGE2): Another prostaglandin with vasodilatory properties but different receptor targets.

Prostaglandin D2 (PGD2): A prostaglandin involved in allergic responses and inflammation.

The uniqueness of this compound lies in its stability and prolonged half-life compared to natural prostacyclin, making it a valuable tool for research and potential therapeutic applications .

属性

CAS 编号 |

64079-44-3 |

|---|---|

分子式 |

C21H32O5 |

分子量 |

364.5 g/mol |

IUPAC 名称 |

methyl (5Z)-5-[(3aR,4S,5R,6aR)-5-hydroxy-4-[(3S)-3-hydroxyoct-1-ynyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoate |

InChI |

InChI=1S/C21H32O5/c1-3-4-5-8-15(22)11-12-17-18-13-16(26-20(18)14-19(17)23)9-6-7-10-21(24)25-2/h9,15,17-20,22-23H,3-8,10,13-14H2,1-2H3/b16-9-/t15-,17+,18+,19+,20+/m0/s1 |

InChI 键 |

KPWHKFPEWPYFQN-QCTGZTBPSA-N |

SMILES |

CCCCCC(C#CC1C(CC2C1CC(=CCCCC(=O)OC)O2)O)O |

手性 SMILES |

CCCCC[C@@H](C#C[C@H]1[C@@H](C[C@@H]2[C@@H]1C/C(=C/CCCC(=O)OC)/O2)O)O |

规范 SMILES |

CCCCCC(C#CC1C(CC2C1CC(=CCCCC(=O)OC)O2)O)O |

同义词 |

13,14-dehydro PGI2 methyl ester 13,14-dehydro PGX methyl ester 13,14-dehydro-PGI2 methyl ester 13,14-dehydroprostacyclin methyl ester 13,14-dehydroprostaglandin I2 methyl ester methyl 13,14-dehydro PGI2 methyl 13,14-dehydro PGX |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。